molecular formula C15H14FNO2 B6374724 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-fluorophenol, 95% CAS No. 1261971-70-3

5-[3-(N-Ethylaminocarbonyl)phenyl]-2-fluorophenol, 95%

Cat. No. B6374724
CAS RN: 1261971-70-3
M. Wt: 259.27 g/mol
InChI Key: PJWKRWUSDDYMGR-UHFFFAOYSA-N
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Description

5-[3-(N-Ethylaminocarbonyl)phenyl]-2-fluorophenol, 95% (5-ECFP) is a fluorophore molecule that is used in a variety of scientific research applications. It is a member of the phenol family, and has an amino acid side chain attached to a phenyl ring. 5-ECFP has a variety of unique properties that make it an attractive choice for researchers, including its high fluorescence quantum yield, low photobleaching, and high photostability. In addition, it is highly soluble in aqueous solutions, making it ideal for use in aqueous solutions.

Scientific Research Applications

5-[3-(N-Ethylaminocarbonyl)phenyl]-2-fluorophenol, 95% has been used in a variety of scientific research applications. It has been used as a fluorescent label for a variety of proteins and nucleic acids, including DNA, RNA, and proteins. It has been used to study the structure and function of proteins, and to detect the presence of specific proteins in a sample. In addition, it has been used in fluorescence imaging techniques, such as fluorescence resonance energy transfer (FRET) and fluorescence in situ hybridization (FISH).

Mechanism of Action

The mechanism of action of 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-fluorophenol, 95% is based on its ability to absorb light at a specific wavelength and emit light at a different wavelength. This is known as fluorescence. When 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-fluorophenol, 95% is excited by light, it absorbs energy and emits light at a longer wavelength. This emitted light can then be used to detect the presence of the molecule in a sample.
Biochemical and Physiological Effects
5-[3-(N-Ethylaminocarbonyl)phenyl]-2-fluorophenol, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-fluorophenol, 95% can bind to DNA and RNA, and can interact with proteins. In addition, it has been shown to interact with cell membranes and can be used to detect the presence of specific proteins in a sample. It has also been shown to have an effect on the expression of certain genes.

Advantages and Limitations for Lab Experiments

The major advantage of 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-fluorophenol, 95% for lab experiments is its high fluorescence quantum yield and photostability. This makes it an ideal choice for a variety of applications, including fluorescence imaging and protein detection. Additionally, its high solubility in aqueous solutions makes it easy to use in a variety of experiments. The major limitation of 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-fluorophenol, 95% is its low photobleaching rate, which can limit its use in certain experiments.

Future Directions

The potential future directions for 5-[3-(N-Ethylaminocarbonyl)phenyl]-2-fluorophenol, 95% include its use in a variety of applications, such as fluorescence imaging, protein detection, and gene expression studies. Additionally, its use in drug delivery systems and tissue engineering applications is being explored. In addition, its use in the development of novel fluorescent probes and biosensors is being investigated. Finally, its use in the development of new fluorescent labels and imaging techniques is also being explored.

Synthesis Methods

5-[3-(N-Ethylaminocarbonyl)phenyl]-2-fluorophenol, 95% can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 3-(N-ethylaminocarbonyl)phenyl bromide with 2-fluorophenol in the presence of a base. This reaction yields the desired product in high yields, with a purity of 95%. Other methods of synthesis include the use of microwave-assisted synthesis, as well as the use of palladium-catalyzed cross-coupling reactions.

properties

IUPAC Name

N-ethyl-3-(4-fluoro-3-hydroxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-2-17-15(19)12-5-3-4-10(8-12)11-6-7-13(16)14(18)9-11/h3-9,18H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWKRWUSDDYMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684464
Record name N-Ethyl-4'-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261971-70-3
Record name [1,1′-Biphenyl]-3-carboxamide, N-ethyl-4′-fluoro-3′-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261971-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-4'-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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